

# Physical and chemical properties of 2-(4-hydroxybutoxy)tetrahydrofuran

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## Compound of Interest

**Compound Name:** 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol

**Cat. No.:** B144187

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## Technical Guide: 2-(4-Hydroxybutoxy)tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

## Introduction

2-(4-Hydroxybutoxy)tetrahydrofuran is a heterocyclic organic compound. It is recognized primarily as a by-product in the industrial synthesis of 1,4-butanediol and as an impurity in Poly(butylene terephthalate) (PBT)[1][2]. Its chemical structure features a tetrahydrofuran ring linked to a butoxy alcohol chain. This guide provides a comprehensive overview of its known physical and chemical properties, drawing from available data.

## Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of 2-(4-hydroxybutoxy)tetrahydrofuran. It is important to note that much of the publicly available data is predicted rather than experimentally determined.

## Table 1: General and Physical Properties

Property	Value	Source
Appearance	Colourless Liquid	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>16</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	160.21 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point	260.0 ± 35.0 °C (Predicted)	<a href="#">[3]</a>
Density	1.04 ± 0.1 g/cm <sup>3</sup> (Predicted)	<a href="#">[3]</a>
Solubility	Slightly soluble in Chloroform and Ethyl Acetate	<a href="#">[3]</a>

**Table 2: Chemical Identifiers**

Identifier	Value	Source
CAS Number	64001-06-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	4-(tetrahydrofuran-2-yloxy)butan-1-ol	
Synonyms	4-[(Tetrahydro-2-furanyl)oxy]-1-butanol	<a href="#">[1]</a> <a href="#">[2]</a>
InChI	InChI=1S/C8H16O3/c9-5-1-2-6-10-8-4-3-7-11-8/h8-9H,1-7H2	<a href="#">[1]</a>
InChIKey	NMPJHMFHXHISVBR-UHFFFAOYSA-N	<a href="#">[1]</a>
SMILES	OCCCCCC1CCCO1	<a href="#">[1]</a>

**Table 3: Predicted Chemical Properties**

Property	Value	Source
pKa	15.05 ± 0.10	[3]
XLogP3-AA	0.6	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	3	[4]
Rotatable Bond Count	5	[4]
Topological Polar Surface Area	38.7 Å <sup>2</sup>	[4]

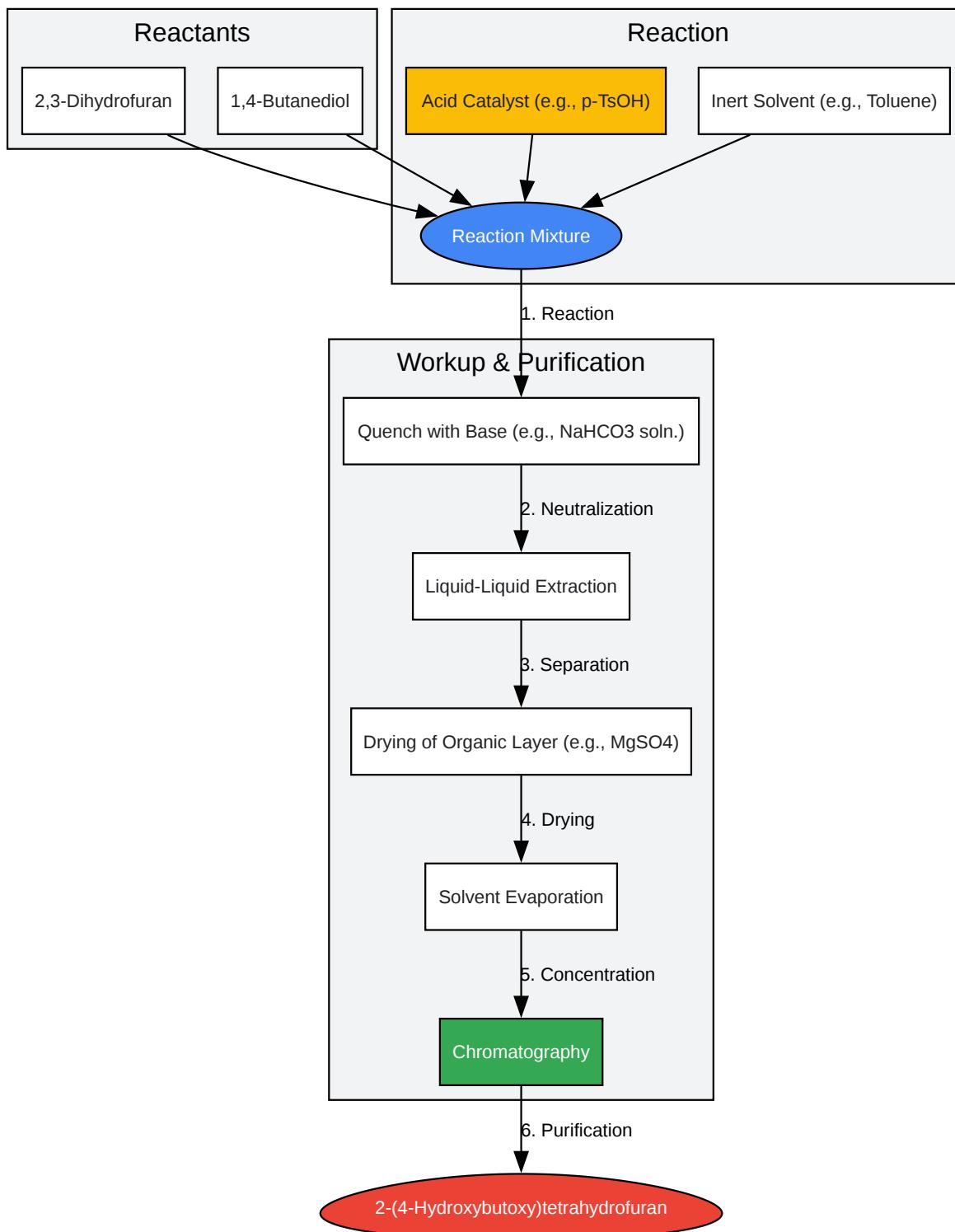
## Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 2-(4-hydroxybutoxy)tetrahydrofuran are not readily available in peer-reviewed literature. However, a plausible synthetic route is the acid-catalyzed reaction of 2,3-dihydrofuran with 1,4-butanediol.

## Hypothetical Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis of 2-(4-hydroxybutoxy)tetrahydrofuran.

## Hypothetical Synthesis of 2-(4-Hydroxybutoxy)tetrahydrofuran

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Caption: Hypothetical synthesis workflow for 2-(4-hydroxybutoxy)tetrahydrofuran.

## Methodological Details

- Reaction Setup: To a solution of 1,4-butanediol in an inert solvent such as toluene, a catalytic amount of a strong acid like p-toluenesulfonic acid is added.
- Addition of Reactant: 2,3-Dihydrofuran is added dropwise to the reaction mixture at room temperature.
- Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
- Workup: The reaction is quenched by the addition of a mild base, for instance, a saturated aqueous solution of sodium bicarbonate. The aqueous layer is separated from the organic layer.
- Extraction and Drying: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over an anhydrous salt like magnesium sulfate.
- Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield pure 2-(4-hydroxybutoxy)tetrahydrofuran.

Note: This is a generalized protocol and would require optimization for yield and purity.

## Spectroscopic Data

As of the date of this document, publicly accessible, experimentally determined spectroscopic data (NMR, IR, MS) for 2-(4-hydroxybutoxy)tetrahydrofuran is limited. Researchers are advised to acquire analytical data on their synthesized or procured material for confirmation of its identity and purity.

## Safety and Handling

Based on available safety data sheets for similar chemical compounds, the following handling precautions are recommended:

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
- Ventilation: Use in a well-ventilated area.
- Storage: Store in a tightly closed container in a cool, dry place.
- Incompatibilities: Avoid contact with strong oxidizing agents.

## Applications and Relevance

The primary relevance of 2-(4-hydroxybutoxy)tetrahydrofuran in the scientific and industrial sectors is as a known impurity and by-product<sup>[1][2]</sup>. Its presence can be of interest to researchers working on the quality control and characterization of polymers like PBT and in the manufacturing of 1,4-butanediol. Understanding its properties is crucial for developing methods for its detection, quantification, and removal in these contexts.

## Conclusion

This technical guide provides a summary of the currently available information on the physical and chemical properties of 2-(4-hydroxybutoxy)tetrahydrofuran. While there is a lack of detailed experimental data in the public domain, the provided information serves as a useful starting point for researchers and professionals. Further experimental investigation is necessary to fully characterize this compound.

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## References

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